molecular formula C12H9BrN2O2 B15010108 2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile

2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile

Cat. No.: B15010108
M. Wt: 293.12 g/mol
InChI Key: RUQRCPKBMXBHTE-UHFFFAOYSA-N
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Description

2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C12H9BrN2O2. It is a derivative of bromodimethoxybenzene and is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with a propanedinitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile typically involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group would yield a trimethoxy derivative.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically results in the formation of alcohols or amines.

Scientific Research Applications

2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C12H9BrN2O2/c1-16-11-5-12(17-2)10(13)4-9(11)3-8(6-14)7-15/h3-5H,1-2H3

InChI Key

RUQRCPKBMXBHTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=C(C#N)C#N)Br)OC

Origin of Product

United States

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